molecular formula C34H30Cl2FeNiP2 B2527284 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride CAS No. 67292-34-6

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

Cat. No.: B2527284
CAS No.: 67292-34-6
M. Wt: 686
InChI Key: OZDUUDUWLDTQRM-UHFFFAOYSA-N
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Description

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is a useful research compound. Its molecular formula is C34H30Cl2FeNiP2 and its molecular weight is 686. The purity is usually 95%.
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Mechanism of Action

Safety and Hazards

The compound is classified as toxic and can cause eye and skin irritation. It is also harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene (dppf) is a widely used component in catalytic systems and it is likely that this ubiquitous lab companion will increasingly find its way into the fabric or processing of future functional molecular materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride involves the reaction of ferrocene, diphenylphosphine, and nickel chloride in the presence of a reducing agent.", "Starting Materials": [ "Ferrocene", "Diphenylphosphine", "Nickel chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve ferrocene and diphenylphosphine in a suitable solvent (e.g. toluene)", "Add nickel chloride to the solution and stir at room temperature for several hours", "Add the reducing agent to the solution and stir for an additional period of time", "Filter the resulting solid and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride" ] }

CAS No.

67292-34-6

Molecular Formula

C34H30Cl2FeNiP2

Molecular Weight

686

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+)

InChI

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2

InChI Key

OZDUUDUWLDTQRM-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2]

solubility

not available

Origin of Product

United States

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